Digin

Description

Properties

IUPAC Name |

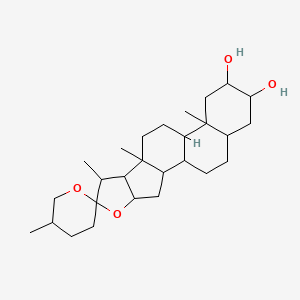

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCXELAAYFYCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-96-6, 6811-13-8 | |

| Record name | Gitogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neogitogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Digoxin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the management of heart failure and certain arrhythmias for centuries.[1] Its therapeutic efficacy is rooted in a precise molecular mechanism: the inhibition of the Na+/K+ ATPase pump. This guide provides an in-depth exploration of this mechanism, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Primary Mechanism of Action: Inhibition of Na+/K+ ATPase

The principal molecular target of digoxin is the Na+/K+ ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[2][3] By binding to the extracellular domain of the α-subunit of the Na+/K+ ATPase, digoxin inhibits its pumping function.[4] This inhibition leads to a cascade of events within the cardiac myocyte, ultimately resulting in the drug's therapeutic effects.

The inhibition of the Na+/K+ ATPase pump disrupts the normal extrusion of 3 Na+ ions in exchange for 2 K+ ions, leading to an increase in the intracellular sodium concentration ([Na+]i).[1][2][5][6] This elevation in [Na+]i alters the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger. Consequently, the efflux of calcium (Ca2+) from the cell is reduced, and in some cases, the exchanger may even reverse its direction, further increasing the intracellular calcium concentration ([Ca2+]i).[1][2][5]

The elevated [Ca2+]i enhances the storage of Ca2+ in the sarcoplasmic reticulum. During each action potential, a larger amount of Ca2+ is released, leading to increased binding of Ca2+ to troponin C. This enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the cardiac muscle, a phenomenon known as a positive inotropic effect.[2][5]

Beyond its inotropic effects, digoxin also exerts effects on the electrical properties of the heart. It increases vagal tone (a parasympathomimetic effect), which leads to a slowing of the heart rate (negative chronotropy) and reduced conduction velocity through the atrioventricular (AV) node (negative dromotropy).[1][2] This latter effect is particularly beneficial in controlling the ventricular rate in atrial fibrillation.

Quantitative Data on Digoxin-Na+/K+ ATPase Interaction

The interaction between digoxin and the Na+/K+ ATPase is characterized by specific binding affinities (KD) and inhibitory concentrations (IC50), which can vary depending on the isoform of the Na+/K+ ATPase α-subunit and the ionic environment, particularly the concentration of potassium ions.

| Cardiac Glycoside | Na+/K+ ATPase Isoform | KD (nM) in absence of K+ | KD (nM) in presence of K+ |

| Digoxin | α1β1 | 16.8 ± 1.5 | 32.1 ± 3.0 |

| α2β1 | 13.9 ± 1.2 | 17.5 ± 1.8 | |

| α3β1 | 14.3 ± 1.3 | 18.0 ± 1.9 |

Table 1: Dissociation constants (KD) of digoxin for human Na+/K+ ATPase isoforms α1β1, α2β1, and α3β1 expressed in yeast, in the absence and presence of K+. Data are presented as mean ± S.E.M.[1]

| K+ Concentration | Na+/K+ ATPase Isoform | IC50 (M) |

| 20 mM (optimal) | High affinity | 2.77 x 10⁻⁶ |

| Low affinity | 8.56 x 10⁻⁵ | |

| 2 mM | High affinity | 7.06 x 10⁻⁷ |

| Low affinity | 1.87 x 10⁻⁵ |

Table 2: IC50 values for digoxin inhibition of porcine cerebral cortex Na+/K+ ATPase at different potassium concentrations. The biphasic response suggests the presence of high- and low-affinity isoforms.[3]

Signaling Pathway of Digoxin's Inotropic Effect

The following diagram illustrates the signaling cascade initiated by digoxin binding to the Na+/K+ ATPase in a cardiac myocyte, leading to an increased force of contraction.

Caption: Signaling pathway of digoxin's positive inotropic effect.

Experimental Protocols

Measurement of Na+/K+ ATPase Activity

A common method to determine Na+/K+ ATPase activity is by measuring the rate of ATP hydrolysis, which is quantified by the release of inorganic phosphate (B84403) (Pi).

Protocol Outline:

-

Tissue Preparation: Isolate cardiac myocytes or prepare microsomal fractions from cardiac tissue homogenates.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

-

Assay Initiation: Add the enzyme preparation to the reaction mixture to start the reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid.

-

Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.

-

Control for Other ATPases: Perform a parallel assay in the presence of a specific Na+/K+ ATPase inhibitor (e.g., ouabain) to determine the activity of other ATPases. The Na+/K+ ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive activity.

Caption: Experimental workflow for Na+/K+ ATPase activity assay.

Radioligand Binding Assay for Digoxin Affinity

To determine the binding affinity of digoxin to the Na+/K+ ATPase, a competitive radioligand binding assay is often employed, typically using [3H]-ouabain as the radioligand.

Protocol Outline:

-

Membrane Preparation: Prepare membranes from cells expressing the Na+/K+ ATPase isoform of interest.

-

Assay Buffer: Prepare a binding buffer with appropriate ions.

-

Competition Assay: Incubate the membranes with a fixed concentration of [3H]-ouabain and varying concentrations of unlabeled digoxin.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, often by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of [3H]-ouabain binding against the concentration of digoxin. The data are then fitted to a one-site competition model to determine the IC50, which can be converted to a Ki (and subsequently KD) value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a competitive radioligand binding assay.

Measurement of Intracellular Calcium Concentration

Fluorescent Ca2+ indicators are widely used to measure changes in intracellular calcium concentration in response to digoxin.

Protocol Outline:

-

Cell Culture: Culture cardiac myocytes on a suitable substrate for microscopy.

-

Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.

-

Digoxin Application: Add digoxin at the desired concentration to the cell culture medium.

-

Time-Lapse Imaging/Measurement: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the [Ca2+]i, which minimizes the effects of uneven dye loading and photobleaching.

-

Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

The mechanism of action of digoxin is a well-characterized example of targeted enzyme inhibition leading to a complex physiological response. For researchers and drug development professionals, a thorough understanding of this mechanism, supported by quantitative data and robust experimental methodologies, is crucial for the development of novel cardiovascular therapies with improved efficacy and safety profiles. The information and protocols provided in this guide serve as a foundational resource for further investigation into the intricate pharmacology of digoxin and related cardiac glycosides.

References

- 1. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. litfl.com [litfl.com]

A Technical Guide to the Molecular Interaction of Digoxin with the Na+/K+-ATPase

Audience: Researchers, scientists, and drug development professionals.

Abstract: Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the management of heart failure and certain arrhythmias for centuries.[1] Its therapeutic and toxic effects are primarily mediated by its specific interaction with the Na+/K+-ATPase, an essential transmembrane protein. This document provides a detailed technical overview of this interaction, summarizing quantitative data, outlining key experimental protocols for its study, and visualizing the associated molecular pathways and workflows. The primary mechanism involves the inhibition of the Na+/K+-ATPase, leading to a cascade of ionic events that ultimately enhance myocardial contractility.[2][3]

Core Mechanism of Action: Inhibition of the Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process powered by the hydrolysis of one molecule of ATP. This electrogenic pump is critical for maintaining cellular membrane potential, regulating cell volume, and establishing the steep Na+ and K+ electrochemical gradients necessary for various physiological processes, including nerve impulse conduction and muscle contraction.[1]

Digoxin exerts its effects by binding to and inhibiting this pump.[4] The binding site for cardiac glycosides like digoxin is located on the extracellular surface of the catalytic α-subunit of the Na+/K+-ATPase.[2][5] This inhibition disrupts the normal efflux of Na+, leading to a progressive increase in the intracellular sodium concentration ([Na+]i).[1][6]

This elevated [Na+]i alters the function of another crucial ion transporter: the Na+/Ca2+ exchanger (NCX). The NCX normally utilizes the strong electrochemical gradient of Na+ to extrude calcium ions (Ca2+) from the cell. As the intracellular Na+ concentration rises due to pump inhibition, the gradient driving this exchange is reduced.[1] Consequently, the efflux of Ca2+ is decreased, leading to an accumulation of intracellular calcium ([Ca2+]i).[6][7] In cardiac myocytes, this increased cytosolic Ca2+ enhances the uptake of Ca2+ into the sarcoplasmic reticulum, making more calcium available for release during subsequent action potentials. This greater availability of calcium for binding to the myofilament protein troponin-C results in a more forceful myocardial contraction, a phenomenon known as a positive inotropic effect.[1][4]

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. droracle.ai [droracle.ai]

- 3. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

A Technical Guide to the Cellular Signaling Pathways Modulated by Digoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxin (B3395198), a cardiac glycoside historically used in the management of heart failure and atrial arrhythmias, exerts its therapeutic and toxic effects by modulating a complex network of cellular signaling pathways.[1][2][3] The primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of ionic and cellular events.[1][4][5][6][7] This guide provides an in-depth technical overview of the core signaling pathways affected by Digoxin, including the canonical Na+/K+-ATPase-calcium signaling axis and its influence on downstream pathways such as Src kinase, PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. We present quantitative data from key studies, detail common experimental methodologies, and provide visual diagrams of these pathways to facilitate a deeper understanding for research and drug development applications.

Primary Mechanism of Action: Na+/K+-ATPase Inhibition and Calcium Influx

The foundational mechanism of Digoxin's action is its direct inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[1][4][5][6][7]

-

Inhibition of Na+/K+-ATPase: Digoxin binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase pump.[6] This inhibition disrupts the normal pumping of three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell.[4]

-

Increased Intracellular Sodium: The pump's inhibition leads to an accumulation of intracellular Na+.[2][3][4]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The resulting decrease in the transmembrane sodium gradient reduces the driving force for the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+) from the cell.[2][4][6]

-

Increased Intracellular Calcium: This leads to an increase in the intracellular Ca2+ concentration ([Ca2+]i).[2][3][4][6][8][9] In cardiac myocytes, this elevated [Ca2+]i enhances the storage of Ca2+ in the sarcoplasmic reticulum, leading to a greater release of Ca2+ during each action potential. This increases the interaction between actin and myosin filaments, resulting in a positive inotropic effect (increased myocardial contractility).[1][4][8]

Some evidence also suggests that cardiac glycosides can form transmembrane calcium channels, directly mediating calcium entry into cells, which may contribute to their system-wide actions and toxicity.[10][11]

Key Affected Signaling Pathways

Beyond its primary effect on ion transport, Digoxin influences a multitude of signaling pathways that regulate cell growth, proliferation, apoptosis, and inflammation. These effects are often observed in the context of cancer research, where Digoxin has shown potential as an anti-neoplastic agent.

Src Kinase Signaling

The Na+/K+-ATPase can function as a signal transducer. Digoxin binding can activate the non-receptor tyrosine kinase Src, which in turn initiates several downstream cascades. However, other studies report that Digoxin can significantly suppress Src activity, suggesting the effects may be cell-type and context-dependent.[12][13][14][15] In non-small cell lung cancer (NSCLC) cells, Digoxin has been shown to inhibit the phosphorylation of Src in a dose- and time-dependent manner.[12][13] This inhibition can subsequently affect downstream pathways vital for cell survival, proliferation, and invasion.[13]

-

Downstream Targets of Src Inhibition:

-

EGFR/STAT3: Digoxin can reduce the activity of Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3).[12][13][16]

-

PI3K/Akt: Src is a known activator of the PI3K/Akt pathway.[13]

-

Focal Adhesion Kinase (FAK): Inhibition of Src can lead to reduced activity of FAK, paxillin, and p130Cas, proteins involved in cell adhesion and migration.[12][13]

-

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and autophagy.[17][18] Several studies have demonstrated that Digoxin can inhibit this pathway in cancer cells. In NSCLC cells, Digoxin treatment led to a dose-dependent inhibition of the phosphorylation of Akt, mTOR, and the downstream effector p70S6K, without changing the total expression of Akt and mTOR.[17][18][19] This inhibition is believed to contribute to the anti-proliferative and pro-autophagic effects of Digoxin.[17]

References

- 1. What is the mechanism of Digoxin? [synapse.patsnap.com]

- 2. Cardiac Glycosides: Digoxin, Mechanism of Action, Dosage and Toxicity | Medcrine [medcrine.com]

- 3. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 5. droracle.ai [droracle.ai]

- 6. Digoxin Mechanism and Indication - Antiarrhythmic Agents - Pharmacology for Medicine [picmonic.com]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 13. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Digoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxin, a cardiac glycoside derived from the Digitalis lanata plant, has been a cornerstone in the management of heart failure and atrial fibrillation for centuries.[1][2] Its therapeutic effects, as well as its toxicity, are rooted in its interaction with specific molecular targets. This technical guide provides a comprehensive overview of the primary and secondary molecular targets of Digoxin, presenting quantitative binding data, detailed experimental methodologies for target identification and characterization, and an exploration of the downstream signaling pathways.

Primary Molecular Target: The Na+/K+-ATPase Pump

The principal molecular receptor for Digoxin is the Na+/K+-ATPase pump, a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of nearly all eukaryotic cells.[3][4]

1.1. Mechanism of Action

Digoxin inhibits the Na+/K+-ATPase pump by binding to a site on the extracellular face of the α-subunit.[3][5] This inhibition leads to an increase in the intracellular concentration of sodium.[3][6] The elevated intracellular sodium alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing a decrease in calcium efflux and consequently an increase in the intracellular calcium concentration.[3][4][6] In cardiac myocytes, this rise in intracellular calcium enhances the force and velocity of myocardial systolic contraction, a positive inotropic effect that is beneficial in heart failure.[3][7]

1.2. Isoform Specificity

The Na+/K+-ATPase exists in different isoforms, with the α-subunit having four known variants (α1, α2, α3, α4).[8] Digoxin exhibits some degree of isoform selectivity. Studies have shown that digitalis glycosides, including Digoxin, have a moderate but significant selectivity for the α2 and α3 isoforms over the α1 isoform.[9] However, other research indicates that in the absence of potassium, Digoxin shows no isoform-specific affinities, but in the presence of potassium, it displays higher affinity for the α2 and α3 isoforms compared to α1.[10] The α1 isoform is ubiquitously expressed, while the α2 isoform is predominantly found in cardiac muscle, smooth muscle, and glial cells. The α3 isoform is primarily located in neural tissues and the heart.[8] This isoform specificity may contribute to both the therapeutic and toxic effects of the drug.

1.3. Quantitative Binding Data

The affinity of Digoxin for the Na+/K+-ATPase has been quantified in various studies. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating higher affinity.

| Ligand | Na+/K+-ATPase Isoform | Dissociation Constant (Kd) | Reference |

| Digoxin | Pig Kidney (α1β1γ) | 2.8 ± 2 nM | [11] |

| Ouabain | Pig Kidney (α1β1γ) | 1.1 ± 1 nM | [11] |

| Bufalin | Pig Kidney (α1β1γ) | 14 ± 5 nM | [11] |

| Digoxin | Human α1β1 | Higher Kd (lower affinity) in the presence of K+ | [10] |

| Digoxin | Human α2β1 | Lower Kd (higher affinity) in the presence of K+ | [10] |

| Digoxin | Human α3β1 | Lower Kd (higher affinity) in the presence of K+ | [10] |

Secondary and Off-Target Molecular Interactions

While the Na+/K+-ATPase is the primary target, emerging research suggests that Digoxin's effects may be mediated by other molecular interactions, particularly in the context of its potential anti-cancer properties.

2.1. Src Kinase

Digoxin has been shown to inhibit the Src oncogene, a non-receptor tyrosine kinase involved in various signaling pathways that regulate cell growth, differentiation, and survival.[12] By inhibiting Src, Digoxin can disrupt pathways crucial for cancer cell proliferation.[12]

2.2. Hypoxia-Inducible Factor-1α (HIF-1α)

In cancer cells, Digoxin has been found to inhibit the transcriptional activity of HIF-1α.[13] HIF-1α is a key regulator of the cellular response to hypoxia and plays a critical role in tumor angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF).[13] By inhibiting HIF-1α, Digoxin can reduce the production of pro-angiogenic factors.[13]

2.3. NF-κB Signaling

Docking studies suggest that Digoxin can directly bind to and target NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[14][15] This interaction may contribute to Digoxin's potential anti-tumor activities.[15]

2.4. Factor Inhibiting HIF-1 (FIH-1)

Computational docking studies have indicated that Digoxin can bind to FIH-1, an asparaginyl hydroxylase that regulates the HIF-1α transcription factor.[14][15] This provides another potential mechanism for Digoxin's inhibition of HIF-1α activity.[15]

Signaling Pathways Modulated by Digoxin

The interaction of Digoxin with its molecular targets triggers a cascade of downstream signaling events.

3.1. Na+/K+-ATPase-Mediated Signaling

Beyond its ion-pumping function, the Na+/K+-ATPase acts as a signal transducer.[16] Binding of cardiac glycosides like Digoxin to the Na+/K+-ATPase can activate several downstream signaling pathways, including those involving Src kinase, the epidermal growth factor receptor (EGFR), and the Ras/MAPK cascade.[12][16] These pathways are known to regulate cell growth and proliferation.[16]

3.2. Interferon Signaling

Pathway analysis in cancer cells treated with digitoxin (B75463), a related cardiac glycoside, has identified interferon signaling as a major hub of cellular changes.[16] This suggests that cardiac glycosides may modulate inflammatory and autoimmune responses.[16]

Caption: Simplified signaling pathways affected by Digoxin.

Experimental Protocols for Target Identification and Characterization

A variety of experimental techniques have been employed to elucidate the molecular targets of Digoxin and quantify their interactions.

4.1. Radioligand Binding Assays

This method is used to determine the binding affinity of a ligand (e.g., Digoxin) for its receptor (e.g., Na+/K+-ATPase).

-

Principle: A radiolabeled ligand, such as [3H]-ouabain, is incubated with a preparation of the receptor (e.g., purified enzyme or cell membranes expressing the target).[10] The amount of bound radioligand is measured at various concentrations of a competing unlabeled ligand (Digoxin).

-

Methodology:

-

Prepare purified Na+/K+-ATPase or membranes from cells expressing specific isoforms.[10][11]

-

Incubate the preparation with a fixed concentration of [3H]-ouabain and varying concentrations of unlabeled Digoxin.

-

Separate the bound from the unbound radioligand by filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Analyze the data to calculate the inhibition constant (Ki) or dissociation constant (Kd) for Digoxin.[11]

-

4.2. Enzyme Inhibition Assays

These assays measure the effect of a compound on the activity of an enzyme.

-

Principle: The activity of the Na+/K+-ATPase is measured in the presence and absence of Digoxin. The concentration of Digoxin that causes 50% inhibition of enzyme activity (IC50) is determined.

-

Methodology:

-

Purify the Na+/K+-ATPase enzyme.[11]

-

Incubate the enzyme with its substrates (ATP, Na+, K+) and varying concentrations of Digoxin.

-

Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate.

-

Plot the enzyme activity against the Digoxin concentration to determine the IC50 value.

-

4.3. X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of a molecule, allowing for the detailed visualization of drug-target interactions.

-

Principle: A crystallized form of the target protein in complex with the drug is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density and thus the atomic structure of the complex.

-

Methodology:

-

Express and purify the target protein (e.g., Na+/K+-ATPase).

-

Co-crystallize the protein with Digoxin.

-

Collect X-ray diffraction data from the crystals.

-

Process the data to determine the three-dimensional structure of the Digoxin-bound protein.

-

4.4. Computational Docking

This in silico method predicts the preferred orientation of a molecule when bound to a second to form a stable complex.

-

Principle: A computer algorithm "docks" a model of the ligand (Digoxin) into the binding site of a model of the receptor (e.g., Na+/K+-ATPase, FIH-1, NF-κB) and calculates a score that reflects the binding affinity.[14]

-

Methodology:

-

Obtain or model the three-dimensional structures of the ligand and the target protein.

-

Use docking software to predict the binding mode and calculate the binding energy or docking score.[14]

-

Analyze the results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and the target.[14]

-

Caption: Workflow for identifying and characterizing Digoxin's molecular targets.

Conclusion

The primary molecular target of Digoxin is unequivocally the Na+/K+-ATPase pump, and its inhibition is the cornerstone of the drug's cardiotonic effects. However, a growing body of evidence indicates that Digoxin's biological activities extend beyond this primary interaction, involving secondary targets and the modulation of complex signaling networks. A thorough understanding of these molecular interactions is crucial for optimizing the therapeutic use of Digoxin, minimizing its toxicity, and exploring its potential in new therapeutic areas such as oncology. The experimental and computational approaches outlined in this guide provide a framework for the continued investigation of Digoxin and the development of novel therapeutics with improved target specificity and safety profiles.

References

- 1. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 5. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Digoxin? [synapse.patsnap.com]

- 7. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. aacrjournals.org [aacrjournals.org]

The Foxglove's Legacy: A Technical Guide to Digoxin as a Research Tool

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

For over two centuries, the cardiac glycoside Digoxin (B3395198), derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure. Its journey from a traditional herbal remedy for "dropsy" to a purified, potent inhibitor of the Na+/K+-ATPase has not only saved countless lives but has also provided researchers with an invaluable molecular probe. This technical guide delves into the history and discovery of Digoxin, not as a therapeutic agent, but as a fundamental tool in cellular and molecular biology research. We will explore the key experiments that elucidated its mechanism of action, provide detailed protocols for its use in the laboratory, and present quantitative data on its biochemical and cellular effects. Furthermore, this guide will illustrate the signaling pathways modulated by Digoxin and outline its expanding role in modern research, including cancer and immunology.

A Historical Journey: From Folk Medicine to Molecular Probe

The story of Digoxin begins in 1775 with the English physician William Withering.[1] He was the first to systematically investigate the therapeutic properties of the foxglove plant, traditionally used to treat dropsy, a condition characterized by fluid accumulation now known to be a symptom of congestive heart failure.[1][2] In his 1785 publication, "An Account of the Foxglove and Some of its Medical Uses," Withering documented his clinical observations, laying the groundwork for the scientific study of this potent plant.[3]

It wasn't until 1930 that Digoxin was first isolated from the foxglove plant, Digitalis lanata, by Dr. Sydney Smith.[4] This pivotal achievement allowed for standardized dosing and more controlled scientific investigation. The central mechanism of action, the inhibition of the sarcolemmal sodium/potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) pump, was discovered by Schatzmann in 1953.[5] This discovery transformed Digoxin from a crude plant extract into a precise molecular tool, enabling researchers to dissect the intricate workings of ion transport and its downstream consequences.

The Core Mechanism: Inhibition of the Na+/K+-ATPase

Digoxin exerts its primary effect by binding to and inhibiting the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][6][7] This inhibition leads to an increase in intracellular sodium concentration. Consequently, the activity of the sodium-calcium exchanger (NCX) is altered, resulting in a decrease in calcium efflux and an increase in intracellular calcium levels.[8] This elevation in intracellular calcium is the basis for Digoxin's inotropic effect on the heart muscle, leading to increased contractility.[8]

Quantitative Data on Na+/K+-ATPase Inhibition

The inhibitory potency of Digoxin on Na+/K+-ATPase is often quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue source, the specific isoform of the Na+/K+-ATPase, and the experimental conditions, particularly the concentration of potassium ions, which compete with Digoxin for binding.

| Parameter | Value | Experimental Conditions | Reference |

| IC50 (α1 isoform) | 1.3 x 10-4 M | Rat brain microsomes | [9] |

| IC50 (α2 isoform) | 2.5 x 10-8 M | Rat brain microsomes | [9] |

| IC50 (High affinity isoform) | 2.77 x 10-6 M | Porcine cerebral cortex, 20 mM K+ | [1][10] |

| IC50 (Low affinity isoform) | 8.56 x 10-5 M | Porcine cerebral cortex, 20 mM K+ | [1][10] |

| IC50 (High affinity isoform) | 7.06 x 10-7 M | Porcine cerebral cortex, 2 mM K+ | [1][10] |

| IC50 (Low affinity isoform) | 1.87 x 10-5 M | Porcine cerebral cortex, 2 mM K+ | [1][10] |

| IC50 | 0.23 µM | Porcine cerebral cortex | [7] |

Experimental Protocols for Studying Digoxin's Effects

Digoxin's well-defined mechanism of action makes it an ideal tool for a variety of in vitro and ex vivo experimental setups.

Na+/K+-ATPase Activity Assay

This assay directly measures the enzymatic activity of Na+/K+-ATPase in the presence of varying concentrations of Digoxin to determine its inhibitory effect.

Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase.

Materials:

-

Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or human erythrocyte membranes)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

Digoxin stock solution (in DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Digoxin in the assay buffer.

-

In a 96-well plate, add 20 µL of the desired concentrations of Digoxin. For the control, add 20 µL of assay buffer with the corresponding DMSO concentration.

-

Add 20 µL of the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the Malachite Green reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each Digoxin concentration relative to the control.

Isolated Langendorff Heart Perfusion

The Langendorff apparatus allows for the study of the effects of Digoxin on the intact, isolated heart, independent of systemic neural and hormonal influences.

Principle: The heart is retrogradely perfused through the aorta with a physiological salt solution, which forces the aortic valve to close and perfuses the coronary arteries, thus keeping the heart viable and beating.

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit solution (or other physiological salt solution), gassed with 95% O2 / 5% CO2

-

Animal model (e.g., rat, rabbit, guinea pig)

-

Surgical instruments for heart excision

-

Transducers for measuring cardiac function (e.g., pressure, heart rate)

-

Data acquisition system

Procedure:

-

Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Identify the aorta and cannulate it onto the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow rate.

-

Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes).

-

Introduce Digoxin into the perfusate at the desired concentration.

-

Record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.

-

Analyze the data to determine the dose-dependent effects of Digoxin on cardiac contractility and function.

Beyond the Pump: Digoxin's Impact on Cellular Signaling

Recent research has unveiled that Digoxin's influence extends beyond simple ion pump inhibition, affecting various intracellular signaling pathways. This has opened new avenues for its use as a research tool in fields like oncology and immunology.

The Src Signaling Pathway

Digoxin has been shown to suppress the activity of the proto-oncogene Src and its downstream signaling components, including the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3). This has positioned Digoxin as a potential anti-cancer agent.

Caption: Digoxin's inhibition of the Na+/K+-ATPase can modulate Src kinase activity and downstream signaling pathways involved in cancer cell proliferation, migration, and invasion.

The RORγt Pathway in Th17 Cells

In the field of immunology, Digoxin has been identified as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. This discovery has made Digoxin a valuable tool for studying autoimmune and inflammatory diseases.

Caption: Digoxin inhibits the transcriptional activity of RORγt, a master regulator of Th17 cell differentiation, thereby suppressing IL-17 production and inflammation.

Experimental Workflow: Digoxin in Cancer Research

The multifaceted effects of Digoxin have led to its investigation as a potential anti-cancer therapeutic. A typical experimental workflow to assess its efficacy is outlined below.

Caption: A typical experimental workflow for investigating the anti-cancer properties of Digoxin, from initial in vitro screening to in vivo validation.

Conclusion and Future Perspectives

From its origins in traditional medicine to its current role as a sophisticated research tool, Digoxin's journey is a testament to the power of scientific inquiry. Its precise inhibition of the Na+/K+-ATPase has not only provided fundamental insights into ion transport and cellular physiology but has also opened up new avenues for therapeutic development in areas far beyond cardiology. As research continues to uncover the intricate signaling networks modulated by this remarkable molecule, the legacy of the foxglove will undoubtedly continue to inspire new discoveries and innovations in the years to come. The detailed protocols and quantitative data provided in this guide aim to empower researchers to effectively utilize Digoxin as a tool to further unravel the complexities of cellular function and disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis of Digoxin That Antagonizes RORγt Receptor Activity and Suppresses Th17 Cell Differentiation and Interleukin (IL)-17 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Digoxin and its derivatives suppress TH17 cell differentiation by antagonizing RORγt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

An In-depth Technical Guide on the Role of Digoxin in Regulating Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which digoxin (B3395198), a cardiac glycoside, modulates intracellular calcium levels. The content delves into the core signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols for investigating these effects.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

Digoxin's primary mechanism of action is the reversible inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cardiomyocyte membrane.[1][2][3][4] By binding to the extracellular aspect of the α-subunit of the Na+/K+-ATPase, digoxin reduces the pump's activity.[5] This inhibition leads to a cascade of events that ultimately elevates intracellular calcium ([Ca2+]i), enhancing myocardial contractility.[1][2][3][6]

The key steps are as follows:

-

Inhibition of Na+/K+-ATPase: Digoxin binding to the Na+/K+-ATPase pump decreases the efflux of Na+ from the cell.[1][2][4]

-

Increase in Intracellular Sodium: The reduced pumping action leads to an accumulation of intracellular Na+.[1][2][4]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell. In some instances, it can even reverse the exchanger's direction, leading to Ca2+ influx.[2][4][7]

-

Elevation of Intracellular Calcium: The net result is an increase in the cytosolic Ca2+ concentration.[1][2][3][6]

-

Enhanced Sarcoplasmic Reticulum Ca2+ Uptake and Release: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the SERCA pump. This leads to a higher SR Ca2+ load, resulting in a greater release of Ca2+ during subsequent action potentials, which in turn enhances the force of myocardial contraction (positive inotropy).[8][9]

A secondary mechanism has been proposed where digoxin and related cardiac glycosides may form transmembrane calcium channels, directly contributing to calcium influx.[2][10]

Signaling Pathway of Digoxin Action

The signaling cascade initiated by digoxin's interaction with the Na+/K+-ATPase is illustrated below.

Caption: Signaling pathway of digoxin-mediated increase in intracellular calcium.

Quantitative Data on Digoxin's Effects

The following tables summarize key quantitative data from various studies investigating the effects of digoxin.

Table 1: Inhibitory Concentration (IC50) of Digoxin on Na+/K+-ATPase Activity

| Cell/Tissue Type | IC50 (Low Affinity Isoform) | IC50 (High Affinity Isoform) | Reference |

| Rat Brain Microsomes | 1.3 x 10⁻⁴ M | 2.5 x 10⁻⁸ M | [11] |

| MDA-MB-231 Cells | ~164 nM | - | [12] |

| A549 Cells | 40 nM | - | [12] |

Table 2: Dose-Dependent Effects of Digoxin on Intracellular Calcium and Related Parameters

| Parameter | Digoxin Concentration | Observed Effect | Cell/Tissue Type | Reference |

| 45Ca2+ Efflux | 1 nM | Increased initial rate and amount of Ca2+-induced release | Cardiac Sarcoplasmic Reticulum Vesicles | [1][7] |

| Single SR Ca2+-release Channel Open Probability (Po) | 1-20 nM (EC50 = 0.91 nM at 10 µM Ca2+) | Increased Po | Cardiac Sarcoplasmic Reticulum | [1][7] |

| Ryanodine (B192298) Receptor (RyR2) Channel Activity | ~0.2 nM (50% of maximal effect) | Increased single-channel activity | Canine Ventricular Sarcoplasmic Reticulum | [13] |

| Spontaneous Ca2+ Waves | 10 µmol/L | No significant increase | Rat Myocytes | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of digoxin on intracellular calcium levels and Na+/K+-ATPase activity.

4.1. Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium concentrations in response to digoxin.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4)

-

Bovine Serum Albumin (BSA)

-

Pluronic F-127 (optional)

-

Probenecid (optional)

-

Cultured cardiomyocytes or other relevant cell types on glass coverslips

-

Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO to make a 1 mM stock solution. Vortex thoroughly.

-

Prepare Loading Buffer: Prepare HBSS with or without BSA. If using, Pluronic F-127 can be added to a final concentration of 0.02-0.04% to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye leakage.[15]

-

Cell Loading:

-

Grow cells to the desired confluency on glass coverslips.

-

Prepare the Fura-2 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.[15]

-

Aspirate the culture medium from the cells and wash once with the loading buffer.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10][15]

-

-

Washing and De-esterification:

-

Calcium Imaging:

-

Mount the coverslip onto the fluorescence microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) before adding digoxin.

-

Introduce digoxin at the desired concentration and record the changes in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.[6]

-

Caption: Experimental workflow for intracellular calcium imaging using Fura-2 AM.

4.2. Na+/K+-ATPase Activity Assay

This protocol describes a colorimetric assay to measure the activity of Na+/K+-ATPase and its inhibition by digoxin by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

Digoxin stock solution (in DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader (absorbance at ~620 nm)

Procedure:

-

Prepare Digoxin Dilutions: Prepare serial dilutions of digoxin in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the desired concentrations of digoxin. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.[5]

-

Add 20 µL of the purified Na+/K+-ATPase enzyme to each well.

-

Incubate for 10 minutes at 37°C to allow for inhibitor binding.[5]

-

-

Enzymatic Reaction:

-

Stop Reaction and Detection:

-

Stop the reaction by adding 100 µL of the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released.[5]

-

Measure the absorbance at 620 nm using a microplate reader. The absorbance is proportional to the amount of Pi released and thus to the enzyme activity.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each digoxin concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the digoxin concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the Na+/K+-ATPase activity inhibition assay.

Conclusion

Digoxin's role in regulating intracellular calcium is a well-established mechanism central to its therapeutic effects in cardiovascular diseases. By inhibiting the Na+/K+-ATPase, digoxin orchestrates a rise in intracellular sodium, which in turn leads to an accumulation of intracellular calcium through the Na+/Ca2+ exchanger. This elevation in cytosolic calcium enhances the contractility of the heart muscle. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of digoxin and to explore novel therapeutic strategies targeting intracellular calcium modulation.

References

- 1. Digoxin activates sarcoplasmic reticulum Ca(2+)-release channels: a possible role in cardiac inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]

- 5. benchchem.com [benchchem.com]

- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 7. Digoxin activates sarcoplasmic reticulum Ca(2+)-release channels: a possible role in cardiac inotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The Mechanism of Digoxin's (Lanoxin) Increase in Inotropy (Force of Contraction of the Heart) [ebmconsult.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of cardiac ryanodine receptors by cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. benchchem.com [benchchem.com]

Digoxin's Impact on Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxin (B3395198), a cardiac glycoside traditionally used in the management of heart failure, has emerged as a potent inhibitor of cellular proliferation with significant potential in oncology. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning digoxin's anti-proliferative effects. It details the impact of digoxin on key signaling pathways, including the NF-κB, PI3K/Akt, and Src pathways, and its downstream consequences on the cell cycle and apoptosis. This document synthesizes quantitative data from various studies into comprehensive tables and provides detailed experimental protocols for key assays, alongside visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of digoxin's multifaceted role in cancer biology.

Introduction

The repurposing of established drugs for new therapeutic indications offers a streamlined approach to drug development. Digoxin, a well-characterized cardiac glycoside, has garnered considerable attention for its anti-cancer properties.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of intracellular events that ultimately impinge upon critical cellular processes such as proliferation, survival, and motility. This guide delves into the core mechanisms by which digoxin exerts its anti-proliferative effects, providing a comprehensive resource for researchers in the field.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of digoxin is the α-subunit of the Na+/K+-ATPase pump.[2] Inhibition of this pump by digoxin leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions into the cytoplasm. The elevated intracellular calcium levels are a central node in a complex signaling network that influences a wide array of cellular functions, including those that regulate cell proliferation and survival.

Impact on Cellular Proliferation: Quantitative Data

The anti-proliferative activity of digoxin has been demonstrated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological process.

Table 1: IC50 Values of Digoxin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |

| SKOV-3 | Ovarian Cancer | 0.25 | 48 | MTT Assay | [3] |

| A549 | Non-small cell lung cancer | 0.10 | Not Specified | MTT Assay | [1] |

| H1299 | Non-small cell lung cancer | 0.12 | Not Specified | MTT Assay | [1] |

| HeLa | Cervical Cancer | ~0.05-0.1 | 24 | LDH Release Assay | [4] |

| CHO-K1 | Chinese Hamster Ovary | Cytotoxic at high concentrations | 24-48 | MTT Assay | [2] |

Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.

Effects on Cell Cycle Progression

Digoxin has been shown to induce cell cycle arrest in various cancer cell lines, preventing them from proceeding through the phases of cell division. The specific phase of arrest can be cell-type dependent.

Table 2: Effect of Digoxin on Cell Cycle Distribution

| Cell Line | Cancer Type | Digoxin Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |

| SKOV-3 | Ovarian Cancer | 0.25 and 1 | 24 and 48 | G0/G1 phase arrest | [3] |

| A549 | Non-small cell lung cancer | Various | 24 | G0/G1 phase arrest | [1] |

| H1299 | Non-small cell lung cancer | Various | 24 | G2/M phase arrest | [1] |

| Raji | Burkitt's Lymphoma | Not Specified | Not Specified | G0/G1 phase arrest | [5] |

| NAMALWA | Burkitt's Lymphoma | Not Specified | Not Specified | G2/M phase arrest | [5] |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Digoxin has been demonstrated to be a potent inducer of apoptosis in cancer cells.

Table 3: Quantification of Digoxin-Induced Apoptosis

| Cell Line | Cancer Type | Digoxin Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |

| A549 | Non-small cell lung cancer | Various | 24 | Dose-dependent increase | [6] |

| Mesenchymal Stem Cells | N/A | 15, 20, 30, 40 | 24 and 48 | Significant dose- and time-dependent increase | |

| MDA-MB-231 | Breast Cancer | 100, 200 | 48 | Dose-dependent increase | [7] |

Key Signaling Pathways Modulated by Digoxin

Digoxin's anti-proliferative effects are mediated through the modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Digoxin has been shown to inhibit NF-κB activity.[5]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Digoxin has been demonstrated to inhibit the PI3K/Akt signaling cascade.[8]

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, and differentiation. Overexpression and activation of Src are frequently observed in various cancers and are associated with enhanced proliferation and metastasis. Digoxin has been shown to suppress Src activity.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of digoxin on cellular proliferation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of digoxin (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Protocol:

-

Cell Treatment: Culture cells with the desired concentrations of digoxin for a specified time.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Protocol:

-

Cell Treatment: Treat cells with digoxin as required.

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation status of signaling pathways by using phospho-specific antibodies.[17][18][19]

Protocol:

-

Protein Extraction: Lyse digoxin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-Src, Src) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Clinical Perspective

The promising preclinical data on digoxin's anti-cancer effects have led to its investigation in clinical trials. A proof-of-concept trial (NCT03928210) investigated the effect of digoxin on circulating tumor cell (CTC) clusters in patients with metastatic breast cancer.[20][21][22] The study found that digoxin treatment led to a significant reduction in the mean size of CTC clusters, suggesting its potential to interfere with the metastatic process.[21][22]

Conclusion

Digoxin exhibits potent anti-proliferative effects across a range of cancer cell types through a multifaceted mechanism of action. Its primary inhibition of the Na+/K+-ATPase pump triggers a cascade of events that disrupt key signaling pathways, including NF-κB, PI3K/Akt, and Src, leading to cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of digoxin and other cardiac glycosides in oncology. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the clinical utility of digoxin as an anti-cancer agent.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanreview.org [europeanreview.org]

- 8. researchgate.net [researchgate.net]

- 9. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 10. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. youtube.com [youtube.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. kumc.edu [kumc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Digoxin for reduction of circulating tumor cell cluster size in metastatic breast cancer: a proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pharmacytimes.com [pharmacytimes.com]

An In-depth Technical Guide to the Immunomodulatory Effects of Digoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of Digoxin (B3395198), a cardiac glycoside traditionally used in the treatment of heart failure. Emerging research has revealed its significant impact on the immune system, opening new avenues for its therapeutic application in inflammatory and autoimmune diseases. This document details the molecular mechanisms, summarizes key quantitative data, and provides experimental protocols for studying these effects.

Core Immunomodulatory Mechanisms of Digoxin

Digoxin exerts its immunomodulatory effects through several key mechanisms, primarily by inhibiting the differentiation of T helper 17 (Th17) cells, modulating the NF-κB signaling pathway, and influencing the function of various immune cells including macrophages and neutrophils.

1. Inhibition of Th17 Cell Differentiation

A primary immunomodulatory function of Digoxin is its ability to suppress the differentiation of Th17 cells, which are critical drivers of many autoimmune diseases. Digoxin achieves this by directly targeting the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), the master transcription factor for Th17 lineage commitment.[1][2][3] This inhibition leads to a significant reduction in the production of the hallmark Th17 cytokine, Interleukin-17 (IL-17), as well as other pro-inflammatory cytokines.[1][2]

2. Modulation of NF-κB Signaling

Digoxin and other cardiac glycosides have been shown to potently inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][5][6] The proposed mechanism involves the disruption of the tumor necrosis factor-alpha (TNF-α) induced signaling cascade. Specifically, Digoxin can block the recruitment of TNF receptor-associated death domain (TRADD) to TNF receptor 1 (TNFR1), an essential step for NF-κB activation.[5] This inhibition leads to a downstream reduction in the expression of numerous pro-inflammatory genes.

3. Effects on Macrophage Function

Digoxin has demonstrated the ability to attenuate macrophage activation and differentiation.[7][8][9] It has been shown to inhibit osteoclastogenesis from macrophage precursors by downregulating the RANK/RANKL signaling pathway through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[7][8] Furthermore, Digoxin can modulate macrophage polarization, suppressing the M1-like pro-inflammatory phenotype.[9]

4. Impact on Neutrophil Mobilization

Studies have indicated that Digoxin can impair the mobilization and recruitment of neutrophils to sites of inflammation and infection.[10][11] This effect may be detrimental in the context of bacterial infections, as it can disrupt the host's primary defense mechanism.[12][13]

5. Activation of the NLRP3 Inflammasome

Interestingly, some research suggests that Digoxin can activate the NLRP3 inflammasome in macrophages and cardiomyocytes.[14] This activation leads to the maturation and release of the pro-inflammatory cytokine IL-1β and can induce a form of programmed cell death known as pyroptosis.[14]

6. Inhibition of STAT3 Signaling

In the context of cancer cell lines, Digoxin has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling molecule involved in cell proliferation and survival.[15][16][17]

Signaling Pathway Diagrams

Caption: Digoxin inhibits Th17 differentiation by targeting RORγt.

Caption: Digoxin inhibits NF-κB signaling via TRADD recruitment blockade.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies investigating the immunomodulatory effects of Digoxin.

Table 1: Effect of Digoxin on T-cell Cytokine Production

| Cell Type | Treatment | Cytokine | Change | Reference |

| Mouse Spleen Cells | Digoxin (in vivo) | IL-17 | Moderately reduced production | [1] |

| Mouse Spleen Cells | Digoxin (in vivo) | IFN-γ | Significant inhibition of expression | [1] |

| Naïve CD4+ T-cells | Digoxin (in vitro) | IL-17 | Selective suppression of production | [1] |

| Mouse Splenocytes | Digoxin (in vivo, CIA model) | IL-17 mRNA | Consistently lower expression | [2] |

| Mouse Splenocytes | Digoxin (in vivo, CIA model) | RORγt mRNA | Consistently lower expression | [2] |

| Human CD4+ T-cells | Digoxin derivatives (in vitro) | IL-17 | Specifically inhibited induction | [3] |

Table 2: Effect of Digoxin on Pro-inflammatory Cytokine Expression in Arthritic Joints (CIA Model)

| Cytokine | Change with Digoxin Treatment | Reference |

| IL-17 | Markedly reduced | [2] |

| IL-1β | Markedly reduced | [2] |

| IL-6 | Markedly reduced | [2] |

| TNF-α | Markedly reduced | [2] |

| IL-21 | Markedly reduced | [2] |

Table 3: Effect of Digitoxin on Cytokine Storm in Influenza-Infected Cotton Rats

| Cytokine | Percent Reduction with Digitoxin | Reference |

| IFNγ | 68.9% | [18] |

| GRO/KC | 46.6% | [18] |

| MCP1 | 54.9% | [18] |

| MIP2 | 32.2% | [18] |

| TNFα | 38.4% | [18] |

Detailed Experimental Protocols

1. In Vitro Th17 Differentiation Assay

-

Objective: To assess the effect of Digoxin on the differentiation of naïve CD4+ T cells into Th17 cells.

-

Methodology:

-

Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Culture the purified naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Add Th17 polarizing cytokines (e.g., TGF-β and IL-6) to the culture medium.

-

Treat the cells with varying concentrations of Digoxin or a vehicle control (e.g., DMSO).

-

After 3-5 days of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing cells by flow cytometry.

-

-

Reference: Adapted from studies on Th17 differentiation.[3]

Caption: Workflow for in vitro Th17 differentiation assay.

2. Collagen-Induced Arthritis (CIA) Model in Mice

-

Objective: To evaluate the in vivo efficacy of Digoxin in an animal model of rheumatoid arthritis.

-

Methodology:

-

Immunize DBA/1J mice with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail.

-

Administer a booster immunization with type II collagen and incomplete Freund's adjuvant 21 days after the primary immunization.

-

Begin treatment with Digoxin (e.g., intraperitoneal injections three times a week) either prophylactically (from day 7 post-immunization) or therapeutically (after the onset of arthritis).

-

Monitor the mice for the incidence and severity of arthritis using a clinical scoring system.

-

At the end of the experiment, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis, cytokine profiling (e.g., ELISA, qPCR), and flow cytometric analysis of immune cell populations (e.g., Th17, Treg cells).

-

-

Reference: Based on protocols for collagen-induced arthritis.[2]

3. NF-κB Reporter Assay

-

Objective: To quantify the inhibitory effect of Digoxin on NF-κB activation.

-

Methodology:

-

Transfect a suitable cell line (e.g., HeLa or HEK293) with a reporter plasmid containing NF-κB response elements upstream of a luciferase or other reporter gene.

-

Co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Pre-treat the transfected cells with various concentrations of Digoxin or a vehicle control for a specified period.

-

Stimulate the cells with an NF-κB activator, such as TNF-α.

-

After stimulation, lyse the cells and measure the activity of the reporter (e.g., firefly luciferase) and the control reporter.

-

Calculate the relative NF-κB activity by normalizing the reporter signal to the control signal.

-

-

Reference: Adapted from methodologies used to study NF-κB signaling.[5]

Conclusion and Future Directions

Digoxin exhibits a multifaceted immunomodulatory profile with significant potential for therapeutic applications beyond its traditional use in cardiology. Its ability to suppress Th17 cell differentiation and inhibit NF-κB signaling makes it a compelling candidate for the treatment of autoimmune and inflammatory disorders. However, the potential for adverse effects, including the disruption of host defense against pathogens and the activation of the NLRP3 inflammasome, necessitates further investigation. Future research should focus on developing non-toxic derivatives of Digoxin that retain its potent immunomodulatory properties while minimizing off-target effects.[3] Additionally, well-controlled clinical trials are required to establish the safety and efficacy of Digoxin and its analogs in patients with immune-mediated diseases.

References

- 1. Digoxin Inhibits Induction of Experimental Autoimmune Uveitis in Mice, but Causes Severe Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Digoxin ameliorates autoimmune arthritis via suppression of Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Digoxin and digoxin-like immunoreactive factors (DLIF) modulate the release of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]